molecular formula C14H18Cl2N4O2S B1448288 5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride CAS No. 1351612-82-2

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Cat. No.: B1448288
CAS No.: 1351612-82-2
M. Wt: 377.3 g/mol
InChI Key: AIRLCUHRPSOHIV-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a piperazine ring, and a thiadiazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the alkylation of 1,3-benzodioxole with appropriate alkyl halides. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the thiadiazine ring via cyclization reactions involving sulfur and nitrogen sources.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.

    Piperazine derivatives: Compounds with piperazine rings are known for their pharmacological properties, including as antihistamines and antipsychotics.

    Thiadiazine derivatives: These compounds are studied for their potential antimicrobial and anticancer activities.

Uniqueness

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S.2ClH/c1-2-12-13(20-9-19-12)7-10(1)11-8-21-14(17-16-11)18-5-3-15-4-6-18;;/h1-2,7,15H,3-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRLCUHRPSOHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC4=C(C=C3)OCO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

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